A Researcher's Guide to Elucidating the Mechanism of Action of 2-Morpholinoisonicotinonitrile
A Researcher's Guide to Elucidating the Mechanism of Action of 2-Morpholinoisonicotinonitrile
Abstract: The small molecule 2-Morpholinoisonicotinonitrile presents a compelling scaffold for drug discovery, combining the privileged morpholine heterocycle with a pharmacologically active isonicotinonitrile core.[1][2] Despite its potential, a defined mechanism of action (MoA) for this specific compound is not documented in publicly available literature. This technical guide addresses this knowledge gap not by presenting a known mechanism, but by providing a comprehensive, field-proven framework for its elucidation. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-pronged experimental strategy. It moves from initial in silico predictions to robust biochemical and cellular target identification, and finally to biophysical validation of target engagement and downstream pathway analysis. Each section provides not only the strategic rationale behind the experimental choices but also detailed, actionable protocols and workflows to empower researchers to systematically uncover the core biology of this and other novel chemical entities.
Part 1: Compound Profile and Rationale for Investigation
2-Morpholinoisonicotinonitrile is a synthetic organic compound featuring a pyridine ring substituted with a morpholine group at the 2-position and a nitrile group at the 4-position (the isonicotinonitrile core). The inclusion of these moieties suggests significant potential for biological activity.
-
Morpholine: This heterocycle is a ubiquitous pharmacophore in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability.[3] It can also engage in crucial hydrogen bonding with biological targets and is a key feature in numerous approved drugs, including kinase inhibitors.[1][4]
-
Isonicotinonitrile (4-cyanopyridine): The nicotinonitrile scaffold is present in several marketed drugs, including kinase inhibitors like bosutinib and neratinib.[2] This structural motif can act as a hydrogen bond acceptor and contributes to the overall electronic and steric profile of the molecule, which governs target binding.
Given this structural precedent, a primary hypothesis is that 2-Morpholinoisonicotinonitrile may function as an inhibitor of a protein kinase or a related ATP-binding enzyme. The following guide provides a systematic approach to test this hypothesis and explore other potential mechanisms.
Part 2: Initial Exploration - In Silico Target Prediction
Before embarking on resource-intensive laboratory experiments, computational methods can provide valuable, testable hypotheses regarding the compound's potential biological targets. This initial screening helps to prioritize subsequent experimental strategies.
The causality for starting with in silico methods lies in efficiency; these tools rapidly scan vast biological space to narrow the field of potential targets from thousands to a manageable number. By comparing the structure of 2-Morpholinoisonicotinonitrile to libraries of compounds with known targets, we can generate a ranked list of proteins for further investigation.
Caption: In Silico Target Prediction Workflow.
Hypothetical Target Prediction Data
The following table represents a plausible output from in silico screening, prioritizing potential kinase targets based on structural similarity to known inhibitors.
| Rank | Predicted Target Class | Specific Example | Rationale / Supporting Evidence |
| 1 | Protein Kinase | PI3K/Akt/mTOR Pathway Kinases | The morpholine moiety is a key feature in many PI3K/mTOR inhibitors (e.g., Gedatolisib).[5] |
| 2 | Protein Kinase | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | The nicotinonitrile scaffold is a core component of approved RTK inhibitors (e.g., Neratinib).[2] |
| 3 | Non-Kinase Enzyme | Dehydrogenases | Pyridine-based structures are known to interact with NAD+/NADH binding sites. |
| 4 | GPCR | Adenosine or Dopamine Receptors | Heterocyclic compounds frequently show activity at G-Protein Coupled Receptors. |
Part 3: Experimental Target Identification
With a list of prioritized hypotheses, the next phase is to experimentally identify the direct molecular target(s) of 2-Morpholinoisonicotinonitrile within a biological system. A multi-pronged approach combining broad, unbiased screening with specific, hypothesis-driven assays is most effective.
A. Broad-Spectrum Biochemical Screening (Hypothesis-Driven)
This approach leverages commercial services to rapidly screen the compound against a large panel of purified enzymes, typically kinases. This is a direct and efficient way to test the primary hypothesis that 2-Morpholinoisonicotinonitrile is a kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay Panel This protocol outlines a typical workflow for submitting a compound to a commercial kinase profiling service.
-
Compound Preparation: Solubilize 2-Morpholinoisonicotinonitrile in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Service Submission: Submit the compound to a vendor (e.g., Eurofins Discovery, Reaction Biology) for screening against their kinase panel (e.g., KinaseProfiler™). Specify a primary screening concentration, typically 1 µM or 10 µM.
-
Assay Principle: The vendor will perform individual kinase assays.[6] A common format involves incubating the specific kinase, its substrate, and ATP (often radiolabeled [γ-³²P]ATP) in the presence of the test compound.[7]
-
Data Measurement: The amount of phosphorylated substrate is quantified. The result is expressed as a percentage of kinase activity remaining relative to a DMSO vehicle control.
-
Hit Identification: A "hit" is typically defined as a compound that causes >50% or >75% inhibition at the screening concentration.
-
Follow-up (IC₅₀ Determination): For any identified hits, a dose-response curve is generated by performing the assay with a serial dilution of the compound (e.g., 10 concentrations from 100 µM to 1 nM). The IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is calculated.
B. Unbiased Target Identification via Chemical Proteomics
To discover targets without prior bias, Affinity Purification coupled with Mass Spectrometry (AP-MS) is the gold standard.[8] This method uses a modified version of the compound as "bait" to pull its binding partners out of a complex cell lysate for identification.[9][10]
Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an analog of 2-Morpholinoisonicotinonitrile with a linker arm terminating in a biotin tag. The linker attachment point should be chosen carefully to minimize disruption of potential protein-binding interfaces.
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it. Incubate a separate batch of beads with biotin alone to serve as a negative control.
-
Cell Lysis: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and harvest the cells. Lyse the cells in a mild, non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.
-
Affinity Pulldown: Incubate the cell lysate with the probe-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.[11]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound to the probe.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer, which denatures the proteins.
-
Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Stain the gel (e.g., with Coomassie Blue), excise the entire protein lane, and cut it into several slices. Perform in-gel digestion of the proteins in each slice using trypsin.[11]
-
Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in both the experimental (probe) and control (biotin-only) samples. True binding partners should be significantly enriched in the probe sample compared to the control.
Part 4: Validating Target Engagement and Cellular Effects
Once a putative target is identified, it is critical to confirm direct binding and investigate the compound's effect on the target's downstream signaling pathway within a cellular context.
A. Biophysical Validation of Direct Binding
Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure the kinetics and affinity of a small molecule binding to a purified protein target.[12] This provides definitive evidence of a direct physical interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR) Assay
-
Protein Immobilization: Covalently immobilize the purified, putative target protein onto the surface of an SPR sensor chip (e.g., a CM5 chip). A control flow cell is typically prepared by performing the immobilization chemistry without the protein.
-
Analyte Preparation: Prepare a series of precise dilutions of 2-Morpholinoisonicotinonitrile in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the compound dilutions sequentially over both the target and control flow cells. The SPR instrument measures changes in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram (response units vs. time).
-
Data Analysis: Subtract the control channel signal from the experimental channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.
Hypothetical SPR Data for Target Validation
| Compound Concentration | Association Phase | Dissociation Phase | Calculated K D (nM) |
| 10 µM | Rapid Increase | Rapid Decrease | \multirow{5}{*}{150} |
| 5 µM | ... | ... | |
| 1 µM | ... | ... | |
| 500 nM | ... | ... | |
| 100 nM | Slower Increase | Slower Decrease |
B. Analysis of Downstream Signaling Pathways
If the validated target is an enzyme like a kinase, the next logical step is to determine if the compound modulates its activity in cells. Western blotting is a standard technique to measure changes in the phosphorylation status of downstream substrates. Based on our in silico analysis, a key pathway to investigate is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[13][14]
Caption: Hypothetical inhibition of the PI3K/mTOR pathway.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Seed a relevant cell line in multi-well plates. The next day, treat the cells with increasing concentrations of 2-Morpholinoisonicotinonitrile (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a defined period (e.g., 2 hours).
-
Protein Extraction: Lyse the cells directly in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in loading buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated target of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-S6K Thr389).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using a digital imager.
-
Stripping and Reprobing: To normalize the data, strip the membrane of the first set of antibodies and re-probe with primary antibodies against the total protein (e.g., anti-Akt, anti-S6K) and a loading control (e.g., anti-GAPDH or anti-β-actin). A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Part 5: Conclusion and Future Directions
This guide provides a systematic, multi-faceted strategy for the de-novo elucidation of the mechanism of action for 2-Morpholinoisonicotinonitrile. By integrating predictive computational analysis with robust biochemical, proteomic, and cellular assays, researchers can efficiently identify and validate the molecular target and its downstream consequences.
Successful identification of a primary target, such as a specific kinase, opens the door to further critical studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.
-
Cellular Phenotypic Assays: Assessing the compound's effect on cell proliferation, apoptosis, or other relevant phenotypes to link target engagement with a functional outcome.
-
In Vivo Efficacy Studies: Testing the compound in preclinical animal models of disease (e.g., xenograft models for cancer) to validate the mechanism and assess therapeutic potential.[15][16]
This rigorous, step-wise approach is fundamental to modern drug discovery and is essential for translating a promising chemical scaffold into a well-understood therapeutic candidate.
References
-
Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645–654. Available at: [Link]
-
Xie, F., Li, H., & Chen, X. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 229. Available at: [Link]
-
Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. Available at: [Link]
-
Chapman, K., et al. (2011). Preclinical development of monoclonal antibodies: Considerations for the use of non-human primates. mAbs, 3(5), 434-445. Available at: [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available at: [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(1), 1-13. Available at: [Link]
-
Summers, M. A., & Stockwell, B. R. (2017). A patent review of morpholino-based compounds (2010-2016). Expert Opinion on Therapeutic Patents, 27(5), 569-581. Available at: [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link]
-
Mohamady, S., et al. (2023). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Bioorganic Chemistry, 141, 106988. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-15. Available at: [Link]
-
Maxfield, K., & Taus, P. (2022). In vitro NLK Kinase Assay. Bio-protocol, 12(18), e4505. Available at: [Link]
- Bewert, W., & Kiefer, H. (1987). U.S. Patent No. 4,701,546. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia contributors. (2023). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Available at: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
-
Giam, M., & Linding, R. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research, 12(6), 2601-2610. Available at: [Link]
-
Lee, D., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 196. Available at: [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757. Available at: [Link]
-
Deans, A. J., & Morgens, D. W. (2016). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Biochemical Society Transactions, 44(4), 949-957. Available at: [Link]
-
Wang, T., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences, 24(13), 10996. Available at: [Link]
- Weller, D. D., & Iversen, P. L. (1996). U.S. Patent No. 5,698,685. Washington, DC: U.S. Patent and Trademark Office.
-
Omar, H. A., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. Chemistry & Biodiversity, e202401089. Available at: [Link]
-
Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Der Pharma Lett, 16(4), 92-95. Available at: [Link]
-
Scott, A. M., Wolchok, J. D., & Old, L. J. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. British Journal of Pharmacology, 166(5), 1464-1466. Available at: [Link]
-
Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2721-2741. Available at: [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol Exchange. Available at: [Link]
-
Rodrik-Outmezguine, V. S., & Rosen, N. (2011). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Discovery, 1(1), 15-19. Available at: [Link]
-
Giam, M., & Linding, R. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research, 12(6), 2601-2610. Available at: [Link]
-
Wang, D., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analyst, 143(19), 4560-4568. Available at: [Link]
-
Svobodová, P., et al. (2022). Insight into the in Silico Structural, Physicochemical, Pharmacokinetic and Toxicological Properties of Antibacterially Active Viniferins and Viniferin-Based Compounds as Derivatives of Resveratrol Containing a (2,3-Dihydro)benzo[b]furan Privileged Scaffold. International Journal of Molecular Sciences, 23(23), 15307. Available at: [Link]
- Pheromones, I. (2019). U.S. Patent No. 10,271,547. Washington, DC: U.S. Patent and Trademark Office.
-
Eckert, S., et al. (2024). Decrypting the molecular basis of cellular drug phenotypes by dose-resolved expression proteomics. Nature Biotechnology. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Hurley, J. H. (2023). In vitro kinase assay v1. protocols.io. Available at: [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Chapman, K., et al. (2011). Preclinical development of monoclonal antibodies: Considerations for the use of non-human primates. mAbs, 3(5), 434-445. Available at: [Link]
-
Garcia-Echeverria, C., & Sellers, W. R. (2008). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Opinion in Cell Biology, 20(2), 204-208. Available at: [Link]
-
Terstappen, G. C., et al. (2007). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Nature Reviews Drug Discovery, 6(11), 891-903. Available at: [Link]
- Nelson, A. L., & Rachlin, A. I. (1965). U.S. Patent No. 3,215,737. Washington, DC: U.S. Patent and Trademark Office.
-
Kumar, R., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 41(1), 223-241. Available at: [Link]
-
Mabuchi, S., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 13(10), 2419. Available at: [Link]
-
Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2721-2741. Available at: [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Taylor, E. (2024). Drug Action Mechanisms and their Relevance for Therapeutics. Der Pharma Lett, 16(5), 05-06. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Mass Spectrometry Core, University of Dundee. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]
-
Kaur, M., & Singh, M. (2021). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 43, 116262. Available at: [Link]
-
Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(4), 397-408. Available at: [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. In vitro kinase assay [protocols.io]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wp.unil.ch [wp.unil.ch]
- 12. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preclinical and clinical studies in the drug development process of European Medicines Agency-approved non-HIV antiviral agents: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
